molecular formula C25H30F2N6O5S B2422273 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate CAS No. 1616703-93-5

2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate

Cat. No.: B2422273
CAS No.: 1616703-93-5
M. Wt: 564.61
InChI Key: VDQCATJZBYAKMC-FYEBJQQMSA-N
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Description

2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate is a useful research compound. Its molecular formula is C25H30F2N6O5S and its molecular weight is 564.61. The purity is usually 95%.
BenchChem offers high-quality 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N6O5S/c1-3-8-39-25-29-23(28-17-10-14(17)13-4-5-15(26)16(27)9-13)20-24(30-25)33(32-31-20)18-11-19(22(36)21(18)35)38-7-6-37-12(2)34/h4-5,9,14,17-19,21-22,35-36H,3,6-8,10-11H2,1-2H3,(H,28,29,30)/t14-,17+,18+,19-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCATJZBYAKMC-FYEBJQQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC(=O)C)NC4CC4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC(=O)C)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616703-93-5
Record name (1S,2S,3S,5R)-3-[2-(Acetyloxy)ethoxy]-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-1,2-cyclopentanediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4CRC27H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate is a complex organic molecule with potential biological activity. Its intricate structure suggests possible interactions with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate
  • Molecular Formula : C25H30F2N6O5S
  • CAS Number : 1616703-93-5
  • Molecular Weight : 564.61 g/mol
  • Purity : 97%

The compound features multiple functional groups that may contribute to its biological activity, including a triazole ring and various hydroxy groups.

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors. The presence of the triazole moiety suggests potential activity against enzymes involved in purine metabolism or as antagonists at adenosine receptors.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazolo-pyrimidine core have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Certain derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This might be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of a triazolo-pyrimidine derivative similar to the compound . The results indicated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various derivatives of triazolo-pyrimidines for their antimicrobial efficacy. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Tables

Biological ActivityCompound StructureReference
AntitumorTriazolo-Pyrimidine Derivative
AntimicrobialSimilar Triazolo Compounds
NeuroprotectiveTriazole-based Compounds

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity :
    • Research indicates that compounds similar to this one may exhibit anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth and proliferation. The triazole and pyrimidine moieties are known for their biological activity against various cancer cell lines.
  • Antiviral Properties :
    • Preliminary studies suggest that the compound could have antiviral effects. The structural components of the molecule may interact with viral proteins or inhibit viral replication processes.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The presence of specific functional groups may contribute to this activity by modulating neuroinflammatory responses.

Biochemical Applications

In addition to its pharmaceutical potential, this compound may also have applications in biochemical research:

  • Enzyme Inhibition Studies :
    • The compound can be used as a tool in enzyme inhibition studies to understand the mechanisms of action of various enzymes involved in metabolic pathways.
  • Drug Development :
    • As a novel chemical entity, it serves as a lead compound for the development of new drugs targeting specific diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of related triazole derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that 2-(((1S,2S,3S,4R)-...) might have similar effects due to its structural analogies.

Case Study 2: Antiviral Research

In another study focused on antiviral compounds, derivatives of this class showed promising results against viral infections by inhibiting viral entry into host cells. This highlights the potential for further exploration of 2-(((1S,2S,3S,4R)-...) in antiviral drug development.

Preparation Methods

Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

The enantiomerically pure cyclopropylamine fragment is synthesized via asymmetric cyclopropanation followed by Curtius rearrangement. The preferred route begins with 3,4-difluorobenzaldehyde , which undergoes aldol condensation with acetonitrile under basic conditions (KOH or BuLi) to yield (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa ) as a white solid. Cyclopropanation is achieved using trimethylsulfoxonium iodide (2.2 eq) and NaH in DMSO at 0–25°C, producing racemic trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile (IIIa ) with >90% diastereomeric excess.

Chiral resolution is accomplished by esterifying IIIa with L-menthol in the presence of thionyl chloride, forming diastereomeric (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl esters. Crystallization from hexane/ethyl acetate selectively isolates the (1R,2S)-enantiomer, which is hydrolyzed with LiOH in THF/water to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Subsequent Curtius rearrangement via treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate, which is deprotected with HCl in dioxane to furnish the target amine.

Construction of 5-(Propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Core

The triazolo[4,5-d]pyrimidine scaffold is assembled through a convergent route starting from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (IIA ), a key intermediate synthesized via cyclocondensation and halogenation. Malononitrile and thiourea are condensed in ethanol under reflux to form 2-thioxo-1,2,3,4-tetrahydropyrimidine-4,6-diol, which is alkylated with 1-bromopropane in DMF using K2CO3 to introduce the propylthio group. Sequential chlorination with POCl3/PCl5 at 110°C substitutes hydroxyl groups with chlorine atoms, yielding IIA in 85% purity after recrystallization.

Triazole ring annulation is achieved by treating IIA with sodium azide in DMF at 90°C, followed by palladium-catalyzed (tetrakis(triphenylphosphine)palladium(0)) cyclization under CO atmosphere to form 7-amino-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine. Alternative protocols employ Huisgen 1,3-dipolar cycloaddition between 4-azido-5-(propylthio)pyrimidine and acetylene derivatives, though this method shows lower regioselectivity.

Preparation of (1S,2S,3S,4R)-4-(Hydroxy)-2,3-dihydroxycyclopentyl Ethyl Acetate

The cyclopentane diol moiety is synthesized from D-ribose via Ferrier rearrangement. Protection of the 2,3-diols as acetates followed by ozonolysis and reductive workup yields a cyclopentenone intermediate. Asymmetric hydrogenation using Noyori’s (R)-BINAP-Ru catalyst introduces the (1S,2S,3S,4R) configuration with 98% enantiomeric excess. Subsequent epoxidation with m-CPBA and acid-catalyzed epoxide opening installs the tertiary alcohol, which is acetylated with acetic anhydride in pyridine to form the ethyl acetate sidechain.

Final Coupling and Deprotection

The three fragments are coupled sequentially:

  • Mitsunobu Reaction : The cyclopropylamine is coupled to the triazolo[4,5-d]pyrimidine core using DIAD and PPh3 in THF at 0°C, achieving >95% yield of the 7-((cyclopropyl)amino) derivative.
  • SN2 Alkylation : The cyclopentyl ethyl acetate is activated as its mesylate (MsCl, Et3N) and reacted with the triazolo[4,5-d]pyrimidine intermediate in DMF at 60°C for 12 h.
  • Global Deprotection : Final treatment with NH3/MeOH removes acetyl protecting groups, yielding the target compound as a hygroscopic white solid.

Analytical Characterization and Process Optimization

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point 121–123°C
Boiling Point 777.7±70.0°C (Predicted)
Density 1.61±0.1 g/cm³
Solubility Acetonitrile, Chloroform, MeOH

Process optimizations include:

  • Cyclopropanation : Switching from NaOH to NaH in DMSO reduces side-product formation by 40%.
  • Triazole Formation : Pd(0) catalyst loading at 0.5 mol% minimizes metal contamination while maintaining 92% yield.
  • Crystallization : Use of n-heptane/ethyl acetate (7:3) for final recrystallization achieves 99.8% HPLC purity.

Industrial Scalability and Environmental Impact

The patented route in WO2014023681A1 reduces waste by 65% compared to earlier methods through:

  • Solvent Recovery : >90% DMSO and THF recycled via vacuum distillation.
  • Catalyst Reuse : Pd(0) catalyst recovered via activated carbon filtration and reused for 5 cycles.
  • Byproduct Utilization : POCl3 byproducts converted to phosphate fertilizers via neutralization.

Q & A

Basic: What are the key synthetic challenges in constructing the triazolopyrimidine core of this compound?

The triazolopyrimidine moiety requires sequential heterocycle formation. A typical approach involves:

  • Step 1 : Condensation of a pyrimidine precursor with a diazo compound to form the triazole ring, often under acidic conditions (e.g., HCl in ethanol at 60°C) .
  • Step 2 : Introduction of the propylthio group via nucleophilic substitution, using propane thiol and a base like NaH in DMF .
  • Step 3 : Stereoselective coupling of the cyclopropylamine fragment, which may require chiral catalysts or resolution techniques to maintain the (1R,2S) configuration .
    Critical factors : Reaction time, temperature, and solvent polarity must be optimized to avoid side products like regioisomeric triazoles.

Basic: How can researchers confirm the stereochemical integrity of the cyclopropane and cyclopentyl diol moieties?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and verify the (1R,2S) cyclopropane configuration .
  • NOESY NMR : Analyze nuclear Overhauser effects to confirm the spatial arrangement of substituents on the cyclopentyl diol (e.g., proximity of hydroxyl groups at C2 and C3) .
  • X-ray crystallography : For unambiguous assignment, co-crystallize the compound with a heavy atom derivative and solve the crystal structure .

Advanced: What computational strategies can predict viable reaction pathways for coupling the cyclopentyl diol to the ethyl acetate group?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for esterification .
  • Solvent effects : Employ COSMO-RS simulations to predict solvent compatibility and optimize reaction yield (e.g., ethyl acetate vs. THF) .
  • Machine learning : Train models on existing triazolopyrimidine reaction datasets to recommend optimal catalysts (e.g., DCC vs. EDC for carboxyl activation) .

Advanced: How should researchers address contradictions in reported methods for introducing the difluorophenylcyclopropylamine group?

  • Comparative kinetic studies : Use in-situ FTIR or LC-MS to monitor reaction progress under varying conditions (e.g., Pd-catalyzed vs. Cu-mediated coupling) .
  • High-throughput screening : Test 24–48 reaction conditions in parallel (e.g., ligand libraries, temperatures) to identify robust protocols .
  • Mechanistic analysis : Perform Hammett plots or isotope labeling to determine whether electronic or steric effects dominate regioselectivity .

Advanced: What advanced NMR techniques resolve signal overlap in the cyclopentyl diol region?

  • 2D HSQC-TOCSY : Correlate proton and carbon shifts while resolving overlapping diol protons through long-range coupling .
  • Variable-temperature NMR : Cool samples to –40°C in DMSO-d₆ to slow molecular motion and sharpen broad hydroxyl peaks .
  • Paramagnetic relaxation agents : Add shift reagents like Eu(fod)₃ to induce splitting of overlapping signals .

Basic: Which biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for activity against kinases (e.g., JAK2 or EGFR) .
  • Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess intestinal absorption potential .
  • Metabolic stability : Incubate the compound with liver microsomes (human or murine) and monitor degradation via HPLC .

Advanced: How can AI-driven platforms optimize purification of stereoisomeric byproducts?

  • Chromatography simulation : Use tools like ChromX to model column behavior and predict retention times for diastereomers .
  • Automated fraction analysis : Couple preparative HPLC with real-time MS detection and machine learning to flag target fractions .
  • Crystallization prediction : Deploy algorithms like CrystalGrower to identify co-crystallants that enhance diastereomeric resolution .

Basic: What are the critical stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials under argon to prevent photodegradation of the triazolopyrimidine core .
  • Hydrolysis risk : Keep lyophilized samples at –20°C to avoid ester group cleavage; avoid aqueous buffers with pH > 8 .
  • Moisture control : Use molecular sieves in DMSO stock solutions to suppress diol dehydration .

Advanced: How can researchers validate target engagement in cellular assays despite low solubility?

  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Click chemistry probes : Attach an alkyne handle for subsequent CuAAC conjugation with fluorescent tags in live-cell imaging .
  • SPR biosensing : Immobilize the target protein on a sensor chip and measure binding kinetics at low compound concentrations .

Advanced: What strategies mitigate epimerization during the final acetate deprotection?

  • Low-temperature acidic hydrolysis : Use TFA/H₂O (95:5) at 0°C to cleave the ethyl acetate group without disturbing the cyclopentyl stereocenters .
  • Enzymatic catalysis : Employ esterases (e.g., porcine liver esterase) for selective hydrolysis under mild conditions (pH 7.4, 25°C) .
  • In-situ monitoring : Track epimerization via circular dichroism (CD) spectroscopy during reaction optimization .

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